molecular formula C12H13N5O B15098685 (Z)-6-methyl-3-(2-(1-phenylethylidene)hydrazinyl)-1,2,4-triazin-5-ol

(Z)-6-methyl-3-(2-(1-phenylethylidene)hydrazinyl)-1,2,4-triazin-5-ol

Cat. No.: B15098685
M. Wt: 243.26 g/mol
InChI Key: GDHSILRQLDZEFD-ZSOIEALJSA-N
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Description

(1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a phenylethanone moiety linked to a triazinyl hydrazone group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone typically involves a multi-step process. One common method starts with the preparation of 1-phenylethanone, which is then reacted with 5-hydroxy-6-methyl-1,2,4-triazine-3-carbohydrazide under acidic or basic conditions to form the desired hydrazone. The reaction conditions often include refluxing in ethanol or methanol, with the use of catalysts such as hydrochloric acid or sodium acetate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the hydrazone group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazines.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazinyl hydrazone moiety can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, (1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to modulate specific molecular pathways is of particular interest.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-1-phenylethanone (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone is unique due to its specific combination of a phenylethanone moiety and a triazinyl hydrazone group. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

6-methyl-3-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C12H13N5O/c1-8(10-6-4-3-5-7-10)14-16-12-13-11(18)9(2)15-17-12/h3-7H,1-2H3,(H2,13,16,17,18)/b14-8-

InChI Key

GDHSILRQLDZEFD-ZSOIEALJSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C(/C)\C2=CC=CC=C2

Canonical SMILES

CC1=NN=C(NC1=O)NN=C(C)C2=CC=CC=C2

Origin of Product

United States

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